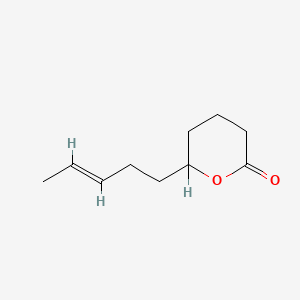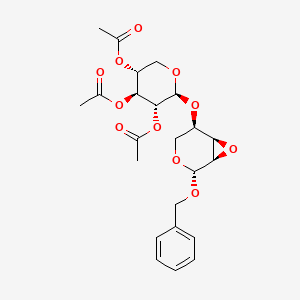![molecular formula C8H12O B8194608 Dispiro[2.0.2.1(3)]heptan-7-ylmethanol](/img/structure/B8194608.png)
Dispiro[2.0.2.1(3)]heptan-7-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dispiro[2.0.2.1(3)]heptan-7-ylmethanol is a unique organic compound characterized by its distinctive spirocyclic structure. The molecular formula for this compound is C8H12O, and it has a molecular weight of 124.18 g/mol . The compound features two spiro-connected cyclopropane rings and a methanol group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[202One common method involves the cycloaddition of olefins with carbenes, followed by the addition of methanol to form the stable spirocyclic structure . The reaction conditions often include the use of photochemical reactions or the Corey–Chaykovsky reaction, which involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide .
Industrial Production Methods
Industrial production of Dispiro[2.0.2.1(3)]heptan-7-ylmethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The specific industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Dispiro[2.0.2.1(3)]heptan-7-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted spirocyclic compounds. The specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dispiro[2.0.2.1(3)]heptan-7-ylmethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and enzyme inhibition.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dispiro[2.0.2.1(3)]heptan-7-ylmethanol involves its interaction with molecular targets through its spirocyclic structure. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition in biological studies or receptor binding in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dispiro[2.0.2.1]heptane: Lacks the methanol group but shares the spirocyclic structure.
Spiro[cyclopropane-1,2’-steroids]: Contains a spirocyclic structure with cyclopropane rings but differs in the attached functional groups.
Uniqueness
Dispiro[2.0.2.1(3)]heptan-7-ylmethanol is unique due to its combination of spirocyclic rings and a methanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
dispiro[2.0.24.13]heptan-7-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-5-6-7(1-2-7)8(6)3-4-8/h6,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYINZIMUWFPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C23CC3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
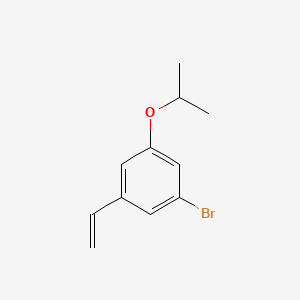
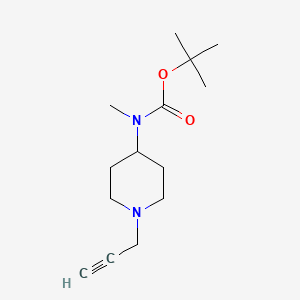
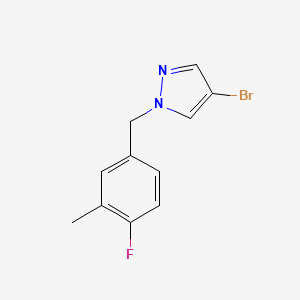
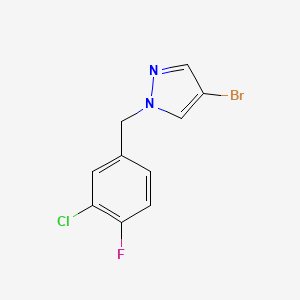
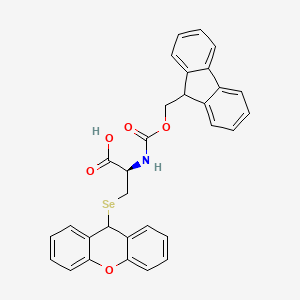
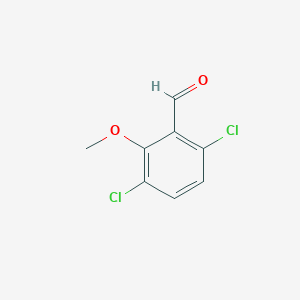

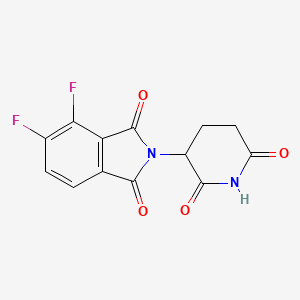
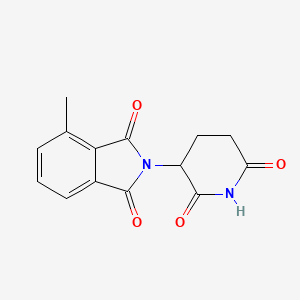
![Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B8194599.png)
![2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8194601.png)

